molecular formula C13H11NO B8620026 4-Methyl-10H-phenoxazine CAS No. 91718-37-5

4-Methyl-10H-phenoxazine

Cat. No. B8620026
CAS RN: 91718-37-5
M. Wt: 197.23 g/mol
InChI Key: PXYRSXFVCNNBDZ-UHFFFAOYSA-N
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Patent
US04803269

Procedure details

4-methyl-N-(α-phenylethyl)phenoxazine in 30 ml of ethyl acetate and 130 ml of ethanol was hydrogenated at atmospheric pressure (585 mm Hg) in the presence of 1.5 g of 10% palladium-charcoal as catalyst, until the calculated amount of hydrogen was consumed (16 hours). The catalyst was then separated by filtration through celite and the solvent removed under reduced pressure. Chromatography of the solid residue (1 g) on 100 g of silica gel in a column, using hexane-ethyl acetate (80:20) as the eluting solvent produced 4-methylphenoxazine, a white solid, which was recrystallized from pentane, mp: 91° C.
Name
4-methyl-N-(α-phenylethyl)phenoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:15]2[O:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:7](C(C3C=CC=CC=3)C)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[H][H]>C(OCC)(=O)C.C(O)C.[Pd]>[CH3:1][C:2]1[C:15]2[O:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
4-methyl-N-(α-phenylethyl)phenoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2N(C3=CC=CC=C3OC12)C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed (16 hours)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The catalyst was then separated by filtration through celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2NC3=CC=CC=C3OC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.